N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16330830
InChI: InChI=1S/C21H21N5O4/c1-29-17-9-13-16(10-18(17)30-2)23-12-26(21(13)28)11-20(27)22-8-7-19-24-14-5-3-4-6-15(14)25-19/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,27)(H,24,25)
SMILES:
Molecular Formula: C21H21N5O4
Molecular Weight: 407.4 g/mol

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC16330830

Molecular Formula: C21H21N5O4

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C21H21N5O4
Molecular Weight 407.4 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C21H21N5O4/c1-29-17-9-13-16(10-18(17)30-2)23-12-26(21(13)28)11-20(27)22-8-7-19-24-14-5-3-4-6-15(14)25-19/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,27)(H,24,25)
Standard InChI Key BXBMZWSJXWUSSP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC

Introduction

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that integrates two prominent heterocyclic moieties: benzimidazole and quinazolinone. These structures are widely recognized for their pharmacological relevance, particularly in antimicrobial, anticancer, and enzyme-inhibitory activities. This compound's unique molecular design suggests potential applications in medicinal chemistry.

Structural Overview

IUPAC Name: N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Molecular Formula: C20H20N4O4
Molecular Weight: 380.40 g/mol

The compound consists of:

  • A benzimidazole ring system, known for its bioisosteric similarity to purine bases and its ability to engage in hydrogen bonding.

  • A quinazolinone core substituted with dimethoxy groups at positions 6 and 7, enhancing lipophilicity and electronic properties.

  • An acetamide linker connecting the two heterocyclic systems.

General Synthetic Approach

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves:

  • Formation of the benzimidazole moiety: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

  • Quinazolinone synthesis: Cyclization of anthranilic acid derivatives with formamide or related reagents.

  • Coupling reaction: The benzimidazole and quinazolinone units are linked via an acetamide spacer using carbodiimide-mediated coupling or similar strategies.

Characterization Techniques

The compound is characterized using:

  • NMR Spectroscopy (1H and 13C): Confirms the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Verifies molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

  • Elemental Analysis: Ensures purity and stoichiometry.

Antimicrobial Potential

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities due to their ability to interfere with microbial DNA synthesis or enzyme function . Quinazolinones also exhibit antimicrobial effects by targeting bacterial enzymes or cell wall synthesis pathways .

Enzyme Inhibition

Both benzimidazole and quinazolinone scaffolds are potent inhibitors of enzymes like dihydrofolate reductase (DHFR), which is essential for nucleotide biosynthesis .

Molecular Docking Studies

Preliminary molecular docking studies have shown that this compound binds effectively to active sites of key enzymes like DHFR and EGFR due to:

  • Hydrogen bonding interactions via the benzimidazole NH group.

  • π–π stacking interactions from the aromatic rings.

  • Hydrophobic interactions facilitated by the dimethoxy groups.

Future Directions

Further research should focus on:

  • In vitro and in vivo studies to evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.

  • Structure–activity relationship (SAR) studies to optimize pharmacological profiles.

  • Development of derivatives with enhanced solubility or target specificity.

This detailed analysis highlights the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide as a versatile scaffold for drug discovery in multiple therapeutic areas.

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